molecular formula C13H19BrN2O2S B8152683 1-(4-Bromo-2-(methylsulfonyl)benzyl)-4-methylpiperazine

1-(4-Bromo-2-(methylsulfonyl)benzyl)-4-methylpiperazine

Cat. No.: B8152683
M. Wt: 347.27 g/mol
InChI Key: TVTKPSMPTFRHOE-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-(methylsulfonyl)benzyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a benzyl group containing bromine and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-(methylsulfonyl)benzyl)-4-methylpiperazine typically involves a multi-step process. One common method includes the bromination of 4-methyl-2-(methylsulfonyl)benzyl chloride, followed by nucleophilic substitution with 4-methylpiperazine. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium to facilitate the coupling reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-(methylsulfonyl)benzyl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives with various functional groups.
  • Sulfone and sulfide derivatives depending on the oxidation or reduction conditions.

Scientific Research Applications

1-(4-Bromo-2-(methylsulfonyl)benzyl)-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-(methylsulfonyl)benzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylsulfonyl groups play crucial roles in binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to desired biological effects .

Comparison with Similar Compounds

    4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Shares the bromine and methylsulfonyl groups but lacks the piperazine ring.

    4-Methylpiperazine derivatives: Compounds with similar piperazine structures but different substituents on the benzyl group.

Uniqueness: 1-(4-Bromo-2-(methylsulfonyl)benzyl)-4-methylpiperazine is unique due to the combination of the piperazine ring with the bromine and methylsulfonyl-substituted benzyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[(4-bromo-2-methylsulfonylphenyl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-15-5-7-16(8-6-15)10-11-3-4-12(14)9-13(11)19(2,17)18/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTKPSMPTFRHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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